Product packaging for Benzoic acid, 4-(octyloxy)-, hydrazide(Cat. No.:CAS No. 55510-49-1)

Benzoic acid, 4-(octyloxy)-, hydrazide

Cat. No.: B1308497
CAS No.: 55510-49-1
M. Wt: 264.36 g/mol
InChI Key: QQWPLVSLXJSGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hydrazide Chemistry in Organic Synthesis and Medicinal Science

The hydrazide functional group (-CONHNH₂) is a cornerstone in the fields of organic and medicinal chemistry. Hydrazides are highly valued as versatile intermediates in organic synthesis. They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are significant scaffolds in drug discovery. The reactivity of the hydrazide moiety allows it to readily undergo condensation reactions with aldehydes and ketones to form hydrazones, another class of compounds with extensive biological applications.

In medicinal science, the hydrazide group is recognized as a "privileged structure," appearing in numerous biologically active compounds. Molecules containing this functional group have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. Their ability to coordinate with metal ions is also a key feature, influencing their biological action and utility as ligands in coordination chemistry.

Overview of Benzoic Acid Hydrazide Derivatives in Academic Literature

Within the broader class of hydrazides, benzoic acid hydrazide derivatives form a particularly well-researched family of compounds. Benzohydrazide (B10538), the parent molecule, and its substituted analogues are considered important pharmacophores or lead compounds in the development of new therapeutic agents. Academic literature extensively documents their diverse biological profiles.

Researchers have synthesized and screened numerous benzohydrazide derivatives, revealing potent activities. For instance, various substituted benzohydrazides have been investigated as inhibitors of enzymes crucial for disease pathways. Their structural framework can be systematically modified at the benzene (B151609) ring to fine-tune their biological efficacy and pharmacokinetic properties. Studies have shown that the introduction of different substituents can lead to compounds with enhanced antibacterial, antifungal, and anticancer activities.

Specific Research Context of 4-(Octyloxy)benzoic Acid Hydrazide

The specific compound, Benzoic acid, 4-(octyloxy)-, hydrazide, is distinguished by the presence of an eight-carbon alkoxy (octyloxy) chain at the para-position of the benzene ring. This structural feature imparts significant hydrophobicity to one end of the molecule, creating an amphiphilic character when contrasted with the polar hydrazide group at the other end.

This molecular architecture places it within the research context of materials science and medicinal chemistry. The precursor molecule, 4-(octyloxy)benzoic acid, is well-known in the field of liquid crystals, where the long alkyl chain is crucial for inducing mesophase behavior. researchgate.net The introduction of the hydrazide group to this structure opens possibilities for creating novel liquid crystalline materials with hydrogen-bonding capabilities, potentially influencing their self-assembly and phase transitions.

From a medicinal chemistry perspective, the long octyloxy chain can significantly impact the molecule's interaction with biological systems. It can enhance membrane permeability and interaction with hydrophobic pockets in enzymes or receptors. Research into related 4-hydroxybenzoic acid hydrazides has shown that these compounds can serve as scaffolds for potent antifungal agents, suggesting that lipophilic derivatives like the 4-(octyloxy) analogue could be explored for similar applications. nih.gov The synthesis of this compound typically starts from precursors like ethyl 4-hydroxybenzoate (B8730719), which is first alkylated to introduce the octyloxy chain and then reacted with hydrazine (B178648) hydrate (B1144303) to form the final hydrazide product. prepchem.comchemmethod.com

Table 1: Chemical Identifiers for this compound

Identifier Type Value
CAS Number 55510-49-1
Molecular Formula C₁₅H₂₄N₂O₂
InChIKey QQWPLVSLXJSGMO-UHFFFAOYSA-N
PubChem CID 351689

This table presents standardized chemical identifiers for cross-referencing in scientific databases.

Table 2: Physicochemical Properties of this compound

Property Value (Computed)
Molecular Weight 264.36 g/mol
XLogP3 4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 9
Topological Polar Surface Area 64.4 Ų

This table summarizes key computed physical and chemical properties that predict the molecule's behavior. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B1308497 Benzoic acid, 4-(octyloxy)-, hydrazide CAS No. 55510-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(18)17-16/h8-11H,2-7,12,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWPLVSLXJSGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401532
Record name 4-octoxybenzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55510-49-1
Record name 4-octoxybenzoyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthesis of Key Precursors

Preparation of 4-(Octyloxy)benzoic Acid

The most common and direct route to 4-(octyloxy)benzoic acid is through the Williamson ether synthesis. This method involves the reaction of a p-hydroxybenzoate ester with an octyl halide in the presence of a base.

A typical procedure involves reacting ethyl 4-hydroxybenzoate (B8730719) with 1-bromooctane (B94149). prepchem.com The reaction is generally carried out in a suitable solvent like ethanol (B145695). The base, often a carbonate or hydroxide (B78521), deprotonates the phenolic hydroxyl group of the ethyl 4-hydroxybenzoate, forming a phenoxide ion. This nucleophilic phenoxide then attacks the 1-bromooctane in an SN2 reaction, displacing the bromide and forming the ether linkage. The resulting ethyl 4-(octyloxy)benzoate is then hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final 4-(octyloxy)benzoic acid. orgsyn.org A reported synthesis using this method achieved a yield of 71.6%. prepchem.com

Table 1: Synthesis of 4-(Octyloxy)benzoic Acid via Williamson Ether Synthesis
Starting MaterialsReagentsProductYieldReference
Ethyl p-hydroxybenzoate, n-Octyl bromideBase (e.g., K₂CO₃), Ethanol4-(Octyloxy)benzoic acid71.6% prepchem.com

Synthesis of Methyl 4-(Octyloxy)benzoate

The ester precursor, Methyl 4-(octyloxy)benzoate, is typically synthesized from 4-(octyloxy)benzoic acid through a process known as Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). pbworks.comyoutube.comadamcap.com

In this equilibrium reaction, a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. pbworks.comtcu.edu The nucleophilic methanol then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. pbworks.com To drive the equilibrium towards the product and achieve a high yield, an excess of methanol is typically used, or the water formed during the reaction is removed. adamcap.comtcu.edu More advanced methods may employ solid acid catalysts to facilitate an easier work-up and improve the environmental profile of the reaction. researchgate.net

Table 2: Typical Conditions for Fischer Esterification
Carboxylic AcidAlcoholCatalystConditionsProductReference
4-(Octyloxy)benzoic AcidMethanol (excess)Conc. H₂SO₄ or p-TsOHRefluxMethyl 4-(octyloxy)benzoate pbworks.comyoutube.comnih.gov

Direct Synthesis of 4-(Octyloxy)benzoic Acid Hydrazide

With the ester precursor in hand, the target hydrazide can be synthesized directly. Conventional methods involve hydrazinolysis, while modern approaches focus on more environmentally friendly techniques.

Hydrazinolysis of Ester Precursors

The classic and most widely used method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.net This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OCH₃) of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov

Typically, methyl 4-(octyloxy)benzoate is refluxed with an excess of hydrazine hydrate in a solvent such as ethanol. nih.govnepjol.info The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol and forming the stable 4-(octyloxy)benzoic acid hydrazide. The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nepjol.info This method is generally efficient, providing good yields of the desired hydrazide. nih.gov

Environmentally Benign and Catalytic Approaches for Hydrazide Formation

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for hydrazide synthesis. Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. researchgate.netmdpi.com This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.comnih.gov

Microwave irradiation can be applied to the traditional hydrazinolysis of esters, significantly accelerating the process. researchgate.net More notably, microwave-assisted methods allow for the direct, one-step synthesis of hydrazides from the corresponding carboxylic acid and hydrazine hydrate, eliminating the need for the initial esterification step. nih.govjaptronline.comneliti.com These reactions can often be performed under solvent-free conditions, further enhancing their green credentials by reducing waste and avoiding the use of volatile organic solvents. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
MethodStarting MaterialReaction TimeEnergy ConsumptionYieldReference
Conventional RefluxEsterHours (e.g., 1.5-12 h)HighGood nih.gov
Microwave-AssistedEster or Carboxylic AcidMinutes (e.g., 4-12 min)LowExcellent nih.gov

Chemical Derivatization Strategies of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile synthon for constructing a wide array of heterocyclic compounds. The terminal primary amine (-NH₂) is nucleophilic and readily reacts with electrophiles, most commonly carbonyl compounds.

A primary derivatization strategy involves the condensation of 4-(octyloxy)benzoic acid hydrazide with various aldehydes or ketones. nih.govmdpi.com This reaction, typically carried out in a protic solvent like ethanol and sometimes with an acid catalyst, yields N-acylhydrazones (a type of Schiff base). nih.govnih.gov

These acylhydrazone intermediates are valuable in their own right but are also frequently used for the subsequent synthesis of five-membered heterocycles.

1,3,4-Oxadiazoles: Acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. journalagent.com This transformation can be achieved using various oxidizing agents, such as iodine, or through electrochemical methods. journalagent.comresearchgate.net Alternatively, condensative cyclization with reagents like acetic anhydride (B1165640) can also yield oxadiazole derivatives. journalagent.com Photochemical methods that are free of catalysts or strong oxidants have also been developed. rsc.org

1,2,4-Triazoles: The hydrazide can be converted into a 4-amino-5-mercapto-1,2,4-triazole derivative. rsc.org A common route involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazate intermediate, which is then cyclized by heating with hydrazine hydrate. nepjol.inforsc.org The resulting triazole can be further derivatized, for example, by condensation with aldehydes. nepjol.info

These derivatization strategies highlight the utility of 4-(octyloxy)benzoic acid hydrazide as a building block for creating diverse molecular architectures with potential applications in various fields of chemical science.

Table 4: Common Derivatization Reactions of the Hydrazide Moiety
ReactantIntermediate/Product ClassKey Reagents/ConditionsReference
Aldehyde/KetoneN-Acylhydrazone (Schiff Base)Ethanol, Reflux nih.govnih.gov
N-Acylhydrazone1,3,4-Oxadiazole (B1194373)Oxidative cyclization (e.g., I₂, HgO) or Condensative cyclization (e.g., Ac₂O) journalagent.com
Carbon Disulfide, Hydrazine Hydrate1,2,4-Triazole-3-thiol1. CS₂/KOH; 2. N₂H₄·H₂O, Reflux nepjol.inforsc.org

Hydrazone Formation and Schiff Base Analogs

The reaction of Benzoic acid, 4-(octyloxy)-, hydrazide with aldehydes and ketones provides a direct route to the synthesis of hydrazones, also known as Schiff bases. This condensation reaction is a fundamental transformation for hydrazides. wikipedia.org It typically involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine group (-N=CH-). nih.gov

The formation of these N'-arylidenebenzohydrazides is generally carried out by refluxing equimolar amounts of the 4-(octyloxy)benzohydrazide and the respective aldehyde in a suitable solvent, such as ethanol. impactfactor.org The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, to facilitate the dehydration step. nih.govresearchgate.net

The general reaction is as follows:

C₈H₁₇O-C₆H₄-CONHNH₂ + R-CHO → C₈H₁₇O-C₆H₄-CONHN=CH-R + H₂O

This reaction allows for the introduction of a wide variety of substituents (R-groups) based on the choice of the aldehyde, leading to a large library of Schiff base analogs. These modifications significantly influence the steric and electronic properties of the final molecule.

Aldehyde ReactantSolventCatalystReaction ConditionsProduct (Schiff Base)
BenzaldehydeEthanolGlacial Acetic AcidReflux, 3-5 hoursN'-Benzylidene-4-(octyloxy)benzohydrazide
4-ChlorobenzaldehydeEthanol/THFGlacial Acetic AcidReflux, 3 hoursN'-(4-Chlorobenzylidene)-4-(octyloxy)benzohydrazide
2-HydroxybenzaldehydeEthanolNone specifiedReflux, 5 hoursN'-(2-Hydroxybenzylidene)-4-(octyloxy)benzohydrazide
4-NitrobenzaldehydeEthanolGlacial Acetic AcidRefluxN'-(4-Nitrobenzylidene)-4-(octyloxy)benzohydrazide

Cyclization Reactions to Diverse Heterocyclic Scaffolds

The hydrazide and hydrazone derivatives of 4-(octyloxy)benzoic acid are valuable intermediates for the synthesis of various five-membered heterocyclic compounds, most notably 1,3,4-oxadiazoles. nih.gov These cyclization reactions typically involve intramolecular dehydration or oxidative processes to form the stable aromatic heterocyclic ring.

One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov In this approach, the 4-(octyloxy)benzohydrazide is first acylated with an acid chloride or anhydride to form a diacylhydrazine intermediate. This intermediate is then heated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid, to induce ring closure. nih.gov

Alternatively, hydrazones (Schiff bases) derived from 4-(octyloxy)benzohydrazide can undergo oxidative cyclization to yield 1,3,4-oxadiazole derivatives. This transformation can be achieved using various oxidizing agents, such as bromine in acetic acid. nih.gov

These synthetic routes provide access to a range of heterocyclic structures. For instance, reacting the parent hydrazide with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-2-thiols. ijper.org Furthermore, reaction with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can be cyclized under alkaline conditions to form 1,2,4-triazole-3-thiols. nih.gov

Starting MaterialReagent(s)Heterocyclic ProductGeneral Method
N'-Acyl-4-(octyloxy)benzohydrazidePhosphorus oxychloride (POCl₃)2-R-5-(4-(octyloxy)phenyl)-1,3,4-oxadiazoleCyclodehydration
N'-Aryl-4-(octyloxy)benzohydrazoneBromine, Acetic Acid2-Aryl-5-(4-(octyloxy)phenyl)-1,3,4-oxadiazoleOxidative Cyclization
4-(Octyloxy)benzohydrazideCarbon Disulfide, KOH5-(4-(octyloxy)phenyl)-1,3,4-oxadiazole-2-thiolCyclization
4-(Octyloxy)benzohydrazide1. Phenyl isothiocyanate 2. NaOH5-(4-(octyloxy)phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolThiosemicarbazide formation and cyclization

Acylation and Alkylation Reactions for Structural Modification

The nucleophilic character of the nitrogen atoms in the hydrazide group of this compound allows for acylation and alkylation reactions, providing another avenue for structural diversification. The terminal -NH₂ group is particularly reactive towards electrophiles.

Acylation involves the reaction of the hydrazide with acylating agents like acid chlorides or anhydrides. When one equivalent of an acylating agent (e.g., benzoyl chloride) is used, the reaction typically occurs at the terminal nitrogen to yield a 1,2-diacylhydrazine, such as N'-benzoyl-4-(octyloxy)benzohydrazide. As mentioned previously, these diacylhydrazines are key intermediates in the synthesis of 1,3,4-oxadiazoles. nih.gov Over-acylation can also occur, though it is less common.

Reaction with other acylating agents, such as isocyanates or isothiocyanates, can also be used to introduce carbamoyl (B1232498) or thiocarbamoyl moieties. For example, the reaction with phenyl isothiocyanate produces a thiosemicarbazide derivative, which can be a precursor to triazole heterocycles. nih.gov

Alkylation of the hydrazide moiety is also possible but is less frequently reported in the context of generating diverse scaffolds compared to acylation and hydrazone formation. Alkylating agents, such as alkyl halides, could potentially react with one or both nitrogen atoms. The reaction outcome and selectivity (mono- versus di-alkylation, and N1 versus N2 position) would depend on the specific reagents, stoichiometry, and reaction conditions (e.g., base, solvent). Such modifications would fundamentally alter the hydrogen-bonding capabilities and nucleophilicity of the hydrazide group.

Reaction TypeReagentIntermediate/Product ClassSignificance
AcylationAcetyl Chloride1-Acetyl-2-(4-(octyloxy)benzoyl)hydrazineIntermediate for 1,3,4-oxadiazole synthesis
AcylationPhenyl isothiocyanate4-Phenyl-1-(4-(octyloxy)benzoyl)thiosemicarbazidePrecursor for 1,2,4-triazole (B32235) synthesis
AlkylationMethyl IodideN-Methylated HydrazideStructural modification of the hydrazide core

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis of the Compound and its Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Benzoic acid, 4-(octyloxy)-, hydrazide is expected to show distinct signals corresponding to the aromatic protons, the protons of the octyloxy chain, and the protons of the hydrazide group. The aromatic protons ortho and meta to the octyloxy group would appear as doublets in the downfield region (typically δ 6.8-8.0 ppm) due to their distinct electronic environments. The protons of the octyloxy chain would present a series of signals in the upfield region, including a triplet for the terminal methyl group (around δ 0.9 ppm), a series of multiplets for the methylene (B1212753) groups (δ 1.3-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (around δ 4.0 ppm). The hydrazide group would exhibit broad singlets for the NH and NH₂ protons, with chemical shifts that can vary depending on the solvent and concentration, but are often found in the δ 4.5-9.5 ppm range. derpharmachemica.com

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of δ 162-172 ppm. researchgate.net Aromatic carbons would appear between δ 114-164 ppm, with the carbon attached to the oxygen of the octyloxy group being the most downfield among the ring carbons. The carbons of the octyloxy chain would be found in the upfield region of the spectrum (δ 14-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Ar-H (ortho to -O)~6.9~114
Ar-H (ortho to -C=O)~7.8~129
Ar-C (quaternary, C-O)-~163
Ar-C (quaternary, C-C=O)-~125
C=O (Hydrazide)-~167
NHBroad singlet-
NH₂Broad singlet-
-O-CH₂-~4.0 (triplet)~68
-(CH₂)₆-~1.3-1.8 (multiplets)~22-32
-CH₃~0.9 (triplet)~14

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the hydrazide group would appear as distinct bands in the region of 3200-3400 cm⁻¹. derpharmachemica.comderpharmachemica.com The carbonyl (C=O) stretching of the amide group is a strong, prominent band typically found around 1640-1680 cm⁻¹. aip.orgresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ether linkage in the octyloxy group would produce a strong band around 1250 cm⁻¹. nist.gov Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic chain would be seen around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. aip.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2950
C=O (Amide I)Stretching1640 - 1680
Aromatic C=CStretching1450 - 1600
C-O (Ether)Stretching~1250

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 264.36 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 264. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the cleavage of the N-N bond, leading to the formation of a 4-(octyloxy)benzoyl cation at m/z 233. nist.gov Another significant fragmentation pathway would be the loss of the octyloxy radical, leading to a fragment at m/z 121, corresponding to the benzoyl hydrazide cation. Further fragmentation of the octyl chain would also be observed.

X-ray Crystallography of Related Benzoic Acid Hydrazide Structures

While the specific crystal structure of this compound has not been reported, analysis of closely related aroylhydrazone and benzohydrazide (B10538) structures provides significant insight into its likely solid-state conformation and packing. nih.govresearchgate.net X-ray diffraction studies on similar compounds reveal that the benzohydrazide moiety is generally planar. mdpi.com The crystal packing is heavily influenced by hydrogen bonding. Typically, the hydrazide groups act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of extensive networks. researchgate.net In many benzohydrazide derivatives, molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the hydrazide groups. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Architectures

The combination of the long, nonpolar octyloxy tail and the polar hydrazide head group suggests that this compound will exhibit complex supramolecular behavior. The primary intermolecular interaction driving the formation of its supramolecular architecture is hydrogen bonding. researchgate.net The N-H protons of the hydrazide are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This leads to the formation of robust hydrogen-bonded synthons, most commonly dimers or catemeric chains. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, providing a balance between accuracy and computational cost. For a molecule like Benzoic acid, 4-(octyloxy)-, hydrazide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular structure and serve as the foundation for further analysis.

Electronic Structure Elucidation (HOMO-LUMO Orbital Analysis)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich parts of the molecule, such as the hydrazide group and the oxygen of the octyloxy chain, while the LUMO would likely be distributed over the aromatic ring and the carbonyl group. The calculated energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

Parameter Description Expected Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
ΔE (Energy Gap) ELUMO - EHOMO Data not available

Note: This table illustrates the typical data generated from a HOMO-LUMO analysis. Specific values for this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts, such as lone pairs and bonds. This analysis quantifies charge transfer between orbitals, providing insight into intramolecular interactions, hyperconjugation, and the stability of the molecule.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., σ, π) and the occupancy of orbitals. A key aspect would be the study of stabilization energies (E(2)) associated with donor-acceptor interactions. For example, interactions between the lone pairs on the oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of the aromatic ring or carbonyl group would be quantified. These interactions are crucial for understanding the molecule's electronic stability and conformation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydrazide's amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. The long, nonpolar octyloxy chain would be expected to show a neutral potential (green).

In Silico Prediction of Chemical Reactivity and Charge Transfer Phenomena

Based on the data derived from DFT calculations, particularly HOMO-LUMO energies, a set of global chemical reactivity descriptors can be calculated. These parameters help in quantifying the molecule's reactivity and stability.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A lower hardness value indicates higher reactivity.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

These descriptors provide a quantitative basis for predicting how this compound would behave in chemical reactions and its tendency for intramolecular charge transfer.

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Formula Expected Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Electronegativity (χ) (I + A) / 2 Data not available
Electrophilicity Index (ω) χ² / (2η) Data not available

Note: This table illustrates typical data generated from reactivity predictions. Specific values for this compound are not available.

Computational Studies of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computationally, this involves analyzing how modifications to a molecule's structure affect its interaction with a biological target. For a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized molecules.

For this compound, a computational SAR study would involve comparing its calculated properties (e.g., electronic, steric, hydrophobic) with those of structurally similar compounds with known biological activities. For instance, the length of the alkoxy chain (octyloxy in this case), substituents on the benzene (B151609) ring, and modifications to the hydrazide group could be systematically varied in silico. By correlating these structural changes with predicted binding affinities or other activity metrics, key features responsible for a desired biological effect can be identified.

Molecular Docking Simulations with Biological Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. The simulation results in a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the receptor's active site.

A molecular docking study of this compound would require a specific biological target. For example, based on the activities of similar hydrazide structures, potential targets could include enzymes like carbonic anhydrase or various kinases. The simulation would place the molecule into the active site of the target protein, and its binding mode would be analyzed. Key interactions would likely involve the hydrazide group forming hydrogen bonds with amino acid residues, the aromatic ring participating in π-π stacking, and the hydrophobic octyloxy chain fitting into a nonpolar pocket of the receptor. The calculated binding energy would provide an estimate of its potential as an inhibitor or modulator of that target.

Table 3: List of Compounds Mentioned

Compound Name
This compound

In Vitro Biological Activity Profiling

Assessment of Antimicrobial Activity

Comprehensive screening of available scientific literature did not yield specific studies detailing the antimicrobial activity of Benzoic acid, 4-(octyloxy)-, hydrazide against various microbial strains. While related benzohydrazide (B10538) compounds have shown antimicrobial potential, direct experimental data for this particular molecule is not presently documented.

No specific data from in vitro assays determining the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial efficacy for this compound against Gram-positive and Gram-negative bacteria could be located in the reviewed scientific literature.

There is no available research documenting the in vitro antifungal activity of this compound against common fungal pathogens.

Specific studies investigating the in vitro antimycobacterial activity of this compound, particularly against species such as Mycobacterium tuberculosis, have not been identified in the current body of scientific literature.

No published data from in vitro antiviral screening assays for this compound against any viral strains were found.

Evaluation of Antioxidant Potential and Associated Mechanisms

The antioxidant properties of this compound have not been specifically detailed in the available scientific research.

No data from in vitro free radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound are currently available in the scientific literature.

Ferric Reducing Antioxidant Power (FRAP) Assays

No studies reporting the Ferric Reducing Antioxidant Power (FRAP) of this compound are available.

Enzyme Inhibition Studies

There is no published research detailing the inhibitory effects of this compound on metabolic enzymes or Soluble Epoxide Hydrolase (sEH).

Inhibition of Metabolic Enzymes

No data is available.

Soluble Epoxide Hydrolase (sEH) Inhibition

No data is available.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Specific data on the antiproliferative effects of this compound against any cancer cell lines have not been reported in the scientific literature.

Other Investigated In Vitro Bioactivities (e.g., Antimalarial, Antiparasitic)

There are no available studies investigating other in vitro biological activities, such as antimalarial or antiparasitic actions, for this compound.

Applications in Materials Science and Supramolecular Chemistry

Incorporation into Liquid Crystalline Systems

The hydrazide moiety of Benzoic acid, 4-(octyloxy)-, hydrazide is a potent hydrogen-bonding unit, capable of both donating and accepting hydrogen bonds. This characteristic is leveraged in the design of supramolecular liquid crystals, where directional interactions drive the self-assembly of molecules into ordered mesophases.

Design of Hydrogen-Bonded Liquid Crystals

This compound can act as a key component in the formation of hydrogen-bonded liquid crystals (HBLCs). The hydrazide group can form strong and directional N-H···O=C or N-H···N hydrogen bonds with complementary functional groups on other molecules. For instance, it can form stable supramolecular complexes with carboxylic acids or pyridyl derivatives, leading to the formation of elongated, rod-like structures that are conducive to the formation of liquid crystalline phases.

While direct studies on liquid crystals formed exclusively from this compound are not extensively documented, the principles of HBLC design can be illustrated by analogous systems. For example, the related compound, 4-(octyloxy)benzoic acid, readily forms HBLCs with other benzoic acid derivatives through the formation of carboxylic acid dimers. nih.govmdpi.com Similarly, hydrazide derivatives have been shown to form liquid crystalline phases through intermolecular hydrogen bonding. researchgate.net The combination of the octyloxy chain, which promotes mesomorphism through van der Waals interactions and micro-segregation, and the hydrogen-bonding hydrazide group in this compound suggests its strong potential for forming various liquid crystalline architectures.

Investigation of Phase Behavior and Molecular Organization

The phase behavior and molecular organization of liquid crystalline systems incorporating this compound would be investigated using standard techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

POM is used to identify the type of liquid crystalline phase (e.g., nematic, smectic) by observing the characteristic optical textures that arise from the anisotropic arrangement of the molecules. DSC is employed to determine the transition temperatures and associated enthalpy changes between different phases (crystalline, liquid crystalline, and isotropic).

XRD studies provide detailed information about the molecular organization within the mesophases. For instance, in a smectic phase, XRD can be used to determine the layer spacing, providing insights into whether the molecules are arranged in a monolayer or bilayer structure and whether they are tilted with respect to the layer normal. In analogous systems of hydrazide-containing liquid crystals, smectic C and smectic A phases have been observed, driven by intermolecular hydrogen bonding. researchgate.net

Table 1: Representative Phase Transitions of a Hydrogen-Bonded Liquid Crystalline System Based on an Analogous 4-(octyloxy)benzoic Acid Complex

TransitionTemperature (°C)Enthalpy Change (kJ/mol)
Crystal to Smectic10125.4
Smectic to Nematic1081.2
Nematic to Isotropic1470.8

This data is for a representative system containing 4-(octyloxy)benzoic acid and is intended to be illustrative of the types of phase transitions that could be expected in HBLCs involving this compound. The actual transition temperatures and enthalpies will vary depending on the specific interacting molecules. mdpi.com

Role as Ligands in Coordination Chemistry

The hydrazide functional group in this compound possesses multiple donor atoms (the carbonyl oxygen and the nitrogen atoms of the hydrazine (B178648) moiety), making it an effective ligand for the coordination of metal ions. This has led to its use in the synthesis of novel metal-organic complexes with interesting structural and functional properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their composition, structure, and properties.

While specific complexes of this compound are not widely reported, the coordination chemistry of benzohydrazide (B10538) and its derivatives has been extensively studied. tue.nl These studies provide a strong basis for predicting the behavior of this particular ligand.

Exploration of Coordination Modes

Benzohydrazide ligands can coordinate to metal ions in several ways, primarily acting as bidentate or tridentate ligands. The most common coordination mode for simple benzohydrazides is as a bidentate ligand, coordinating through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide group to form a stable five-membered chelate ring.

In some cases, particularly in the deprotonated (enolate) form, the hydrazide can act as a bridging ligand, linking two or more metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other coordinating ligands or counter-ions. The octyloxy group in this compound is generally not involved in coordination but can influence the solubility and packing of the resulting metal complexes in the solid state.

Table 2: Typical Coordination Behavior of Benzohydrazide Ligands with Various Metal Ions

Metal IonTypical Coordination GeometryCommon Coordination Sites
Cu(II)Square Planar, OctahedralCarbonyl Oxygen, Terminal Nitrogen
Ni(II)Octahedral, Square PlanarCarbonyl Oxygen, Terminal Nitrogen
Co(II)Octahedral, TetrahedralCarbonyl Oxygen, Terminal Nitrogen
Zn(II)Tetrahedral, OctahedralCarbonyl Oxygen, Terminal Nitrogen
Fe(III)OctahedralCarbonyl Oxygen, Terminal Nitrogen

This table summarizes the general coordination behavior of benzohydrazide ligands as a predictive model for complexes of this compound.

Development of Stimuli-Responsive Materials

Stimuli-responsive materials, also known as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus such as temperature, light, pH, or the presence of a specific chemical species. mdpi.com The functional groups present in this compound offer potential for its incorporation into such materials.

The hydrogen-bonding capability of the hydrazide group can be exploited to create thermoresponsive polymers. In such systems, the hydrogen bonds can be disrupted by an increase in temperature, leading to a change in the polymer's solubility or conformation. researchgate.netrsc.org For example, if this compound were incorporated as a side chain on a polymer backbone, the temperature-dependent association and dissociation of these side chains through hydrogen bonding could lead to a thermoresponsive hydrogel.

Furthermore, the hydrazide group can be chemically modified to introduce photoresponsive moieties. For instance, reaction with an appropriate aldehyde or ketone can form a hydrazone, which can be designed to undergo photoisomerization upon exposure to light of a specific wavelength. researchgate.net If such a photoresponsive unit were part of a larger material, such as a liquid crystal or a polymer network, the light-induced change in molecular shape could trigger a macroscopic change in the material's properties, such as a phase transition or a change in color. While the direct application of this compound in stimuli-responsive materials is an area for future research, its chemical functionality provides a versatile platform for the design of such advanced materials.

Photo-Responsive Behavior of Hydrazone Derivatives

Hydrazones, which are readily synthesized from hydrazides such as this compound, are recognized as a significant class of molecular photoswitches. The photo-responsive behavior of hydrazones is centered around the E/Z (or trans/cis) isomerization of the carbon-nitrogen double bond (C=N) upon exposure to light, typically in the UV spectrum. tandfonline.com

When a hydrazone derivative is irradiated with a specific wavelength of light, the molecule can absorb a photon, leading to a temporary excited state. This absorption provides the energy needed to overcome the rotational barrier of the C=N bond, causing a change in the molecule's geometry from the more stable E-isomer to the Z-isomer. This structural transformation alters the physical and chemical properties of the molecule, such as its dipole moment, molecular shape, and absorption spectrum. The reverse transformation from the Z-isomer back to the E-isomer can often be triggered by irradiation with a different wavelength of light or by thermal relaxation in the dark. tandfonline.comtandfonline.com

This reversible isomerization is the fundamental principle behind their application in photo-responsive materials. For instance, incorporating these hydrazone moieties into polymers or supramolecular assemblies allows for the light-induced modulation of material properties. Research on acylhydrazones has demonstrated that this E/Z isomerization can trigger significant macroscopic changes, such as a sol-to-gel transition in a supramolecular assembly. researchgate.net In such systems, the initial state (e.g., the E-isomer) may self-assemble into a liquid-like sol phase. Upon photoisomerization to the Z-isomer, the change in molecular shape can promote new intermolecular interactions (like hydrogen bonding), leading to the formation of a structured, gel-like network. researchgate.net This ability to remotely and non-invasively control material state with light is a key area of interest for developing smart materials.

Fluorescence Switching Properties

The photo-isomerization of hydrazone derivatives can be coupled with changes in their fluorescence properties, leading to the development of molecular "on-off" switches. The fluorescence of a molecule is highly dependent on its structure and the efficiency of non-radiative decay pathways. The E and Z isomers of a hydrazone often exhibit different fluorescence quantum yields.

In many cases, one isomer (often the E-isomer) is non-fluorescent or weakly fluorescent due to efficient de-excitation through rotational or vibrational processes around the C=N bond. Upon photo-irradiation, the conversion to the Z-isomer can restrict these molecular motions. tandfonline.com This increased rigidity can close non-radiative decay channels, leading to a significant enhancement of fluorescence intensity—a phenomenon known as fluorescence "turn-on". tandfonline.comrsc.org

Studies on specific hydrazide-hydrazone derivatives have shown that the formation of additional intramolecular hydrogen bonds in the Z-isomer can further lock the molecular conformation, contributing to the increase in fluorescence. tandfonline.com This light-induced fluorescence switching has potential applications in data storage, security inks, and biological imaging. The ability to write information with light that only becomes visible (fluorescent) under specific conditions is a compelling feature for security applications. tandfonline.com

The general mechanism for this behavior is summarized in the table below, based on findings from various hydrazone systems.

StateInducing StimulusMolecular ConfigurationFluorescence PropertyRationale
OFF Thermal EquilibriumE-isomer (trans)Weak or No FluorescenceEnergy is dissipated through non-radiative pathways like C=N bond rotation.
ON UV Light Irradiation (e.g., 365 nm)Z-isomer (cis)Strong FluorescenceIsomerization to the Z-form can increase molecular rigidity and/or form new intramolecular hydrogen bonds, restricting non-radiative decay and promoting radiative emission (fluorescence). tandfonline.comrsc.org
OFF Visible Light or HeatE-isomer (trans)Weak or No FluorescenceThe molecule relaxes back to its more stable, non-fluorescent state.

Utilization as Intermediates for Advanced Materials

This compound is a valuable intermediate for creating more complex molecules for advanced materials, largely due to its unique combination of a reactive hydrazide head, a rigid phenyl core, and a flexible octyloxy tail. This structure is particularly well-suited for the synthesis of liquid crystals and other supramolecular assemblies.

The long, flexible octyloxy chain is a common feature in molecules designed to exhibit liquid crystalline properties. tandfonline.comtandfonline.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Materials with these properties are fundamental to display technologies (LCDs). The rod-like shape often imparted by the benzohydrazide core, combined with the flexible alkyl chain, can promote the formation of ordered yet fluid mesophases. Research on dissymmetric hydrazide derivatives containing octyloxy terminal groups has shown that these molecules can form stable smectic C phases, a type of layered liquid crystal phase. tandfonline.comtandfonline.com The intermolecular hydrogen bonding provided by the hydrazide group plays a crucial role in stabilizing these ordered structures. tandfonline.comtandfonline.com

Furthermore, the hydrazide group is a versatile functional handle for building larger supramolecular structures. Through condensation reactions, it can be linked to other molecules to form complex systems held together by non-covalent interactions like hydrogen bonds and π-π stacking. These interactions can drive the self-assembly of molecules into well-defined nanostructures such as fibers, ribbons, and gels. nih.govwhiterose.ac.uk The formation of supramolecular gels from low-molecular-weight gelators is an area of intense research, with applications in drug delivery, tissue engineering, and environmental remediation. thieme-connect.de The ability of hydrazone derivatives to form gels that respond to external stimuli, such as light, makes this compound a promising precursor for such "smart" soft materials. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of New 4-(Octyloxy)benzoic Acid Hydrazide Derivatives

The foundational structure of 4-(octyloxy)benzoic acid hydrazide serves as a versatile scaffold for the synthesis of a diverse array of new chemical entities. Future synthetic research is expected to focus on modifying the hydrazide functional group to generate derivatives with enhanced biological activity or novel material properties. Two primary synthetic routes are of particular interest: the formation of Schiff bases and the construction of heterocyclic rings.

Schiff Base Formation: A prominent pathway involves the condensation reaction between the terminal amino group of the hydrazide and various aldehydes or ketones. This reaction, typically carried out in solvents like ethanol (B145695), readily forms N'-arylidenebenzohydrazides, also known as hydrazones or Schiff bases. derpharmachemica.comimpactfactor.orgmdpi.com The versatility of this synthesis allows for the introduction of a wide range of substituents by simply varying the carbonyl compound, enabling the systematic exploration of structure-activity relationships (SAR). For example, reacting 4-(octyloxy)benzoic acid hydrazide with substituted benzaldehydes can yield a library of compounds for biological screening. vensel.org

Heterocyclic Derivatives: The hydrazide moiety is also a key precursor for synthesizing various five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles. A common method involves reacting the hydrazide with a reagent like carbon disulfide in a basic medium, followed by acidification and subsequent reactions to achieve ring closure. ekb.eg Another approach is the cyclization of Schiff base intermediates. These heterocyclic derivatives are of significant interest as they often exhibit a broad spectrum of pharmacological activities. biointerfaceresearch.commdpi.com

The table below outlines potential synthetic pathways for new derivatives starting from 4-(octyloxy)benzoic acid hydrazide.

Starting MaterialReagentProduct ClassPotential Significance
4-(Octyloxy)benzoic acid hydrazideSubstituted Aldehydes/KetonesSchiff Bases (Hydrazones)Broad-spectrum biological activity (antimicrobial, anticancer), Liquid crystal modifiers
4-(Octyloxy)benzoic acid hydrazideCarbon Disulfide, then Hydrazine (B178648) Hydrate (B1144303)1,2,4-Triazole (B32235) derivativesPotential enzyme inhibitors, agricultural agents
4-(Octyloxy)benzoic acid hydrazidePhthalic/Succinic Anhydride (B1165640)N-acylhydrazide derivativesSoluble epoxide hydrolase inhibitors, improved solubility
Schiff Base IntermediateAcetic Anhydride1,3,4-Oxadiazole (B1194373) derivativesKnown pharmacophore with diverse biological activities

These synthetic strategies offer robust and high-yield methods for creating novel molecules based on the 4-(octyloxy)benzoic acid hydrazide framework, paving the way for the discovery of new therapeutic agents and advanced materials.

Emerging Research Directions in Biological and Materials Science Applications

The unique molecular architecture of 4-(octyloxy)benzoic acid hydrazide, combining a polar hydrazide group with a long, nonpolar octyloxy tail, suggests promising applications in both biological and materials science contexts.

Biological Applications: The broader class of benzohydrazide (B10538) derivatives is well-documented for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. derpharmachemica.combiointerfaceresearch.com Future research on 4-(octyloxy) derivatives will likely explore these areas. The long octyloxy chain may enhance membrane permeability or interaction with hydrophobic pockets in biological targets, potentially leading to improved potency.

Emerging research could focus on:

Anticancer Agents: Evaluating derivatives as inhibitors of specific enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR) kinases or soluble epoxide hydrolase. mdpi.comnih.gov

Antimicrobial Agents: Screening new Schiff bases and heterocyclic derivatives against multidrug-resistant bacterial and fungal strains. vensel.org The lipophilic octyloxy group could be particularly effective in disrupting microbial cell membranes.

Neuroprotective Agents: Investigating the potential of these compounds to inhibit enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). pensoft.net

Materials Science Applications: The presence of the n-octyloxy chain is a strong indicator of potential applications in materials science, particularly in the field of liquid crystals. The parent compound, 4-(octyloxy)benzoic acid, is a known liquid crystal, exhibiting both smectic and nematic phases. researchgate.netresearchgate.net This property is due to the rod-like molecular shape and the segregation of the flexible alkyl chains from the rigid aromatic cores, which facilitates the formation of ordered, fluid phases.

Future research directions in materials science include:

Supramolecular Liquid Crystals: Using the hydrazide group's capacity for hydrogen bonding to form new liquid crystalline complexes with other molecules. This self-assembly process can create novel materials with tunable phase transitions and electro-optical properties. researchgate.netnih.gov

Polymer-Dispersed Liquid Crystals (PDLCs): Incorporating 4-(octyloxy)benzoic acid hydrazide or its derivatives into polymer matrices to create PDLC films for applications in smart windows, displays, and light shutters. researchgate.net

Advanced Polymers: Using the hydrazide as a monomer or modifying agent to synthesize new polymers with enhanced thermal stability and specific functionalities.

Advanced Computational Modeling and Design Strategies

To accelerate the discovery of new applications for 4-(octyloxy)benzoic acid hydrazide derivatives, advanced computational modeling and design strategies are indispensable. These in silico techniques can predict the properties of novel compounds before their synthesis, saving significant time and resources.

Molecular Docking: This technique is crucial for drug discovery and involves simulating the interaction between a potential drug molecule (ligand) and its biological target (e.g., an enzyme or receptor). nih.govnih.gov For 4-(octyloxy)benzoic acid hydrazide derivatives, docking studies can predict their binding affinity and orientation within the active sites of targets like MAO-B, AChE, or cancer-related kinases. pensoft.net These predictions help prioritize which derivatives to synthesize and test, focusing on those with the most favorable interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular descriptors (e.g., hydrophobicity, electronic properties, size) affect activity, a predictive model can be built. This approach can guide the design of new 4-(octyloxy)benzohydrazide derivatives with optimized potency.

The integration of these computational strategies will enable a more rational, hypothesis-driven approach to designing the next generation of 4-(octyloxy)benzoic acid hydrazide derivatives for specific, high-impact applications.

Q & A

Q. How can computational methods predict the nucleating efficiency of hydrazide derivatives in PLA?

  • Methodological Answer : Molecular Dynamics (MD) Simulations model hydrazide-PLA interactions (e.g., binding energy at crystal growth fronts). Parameters like lattice matching and surface energy are correlated with DSC-measured TcT_c. For example, hydrazides with benzene rings show stronger π-stacking with PLA chains than aliphatic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.